4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
4-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-22-18-9-7-16(13-15(18)6-11-20(22)23)21-27(24,25)17-8-10-19(26-5-2)14(3)12-17/h7-10,12-13,21H,4-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFQURWWNFUVDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Quinoline moiety
- Sulfonamide group
- Ethoxy and methyl substituents
The molecular formula is with a molecular weight of approximately 336.42 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Antitumor Activity :
- In vitro studies show that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- A study demonstrated its effectiveness against ovarian cancer cell lines (A2780), showing a significant reduction in cell viability at specific concentrations.
-
Antimicrobial Properties :
- The sulfonamide group is known for its antibacterial effects. Preliminary tests suggest that this compound may inhibit bacterial growth, although further studies are required to quantify this activity.
-
Enzyme Inhibition :
- The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
The biological activity of 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is hypothesized to involve several mechanisms:
- Apoptosis Induction : The compound appears to activate caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been shown to cause G0/G1 phase arrest in cancer cell lines, preventing further cell division.
Case Studies and Research Findings
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Cancer Treatment Potential :
Therapeutic Applications
The therapeutic applications of 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide can be summarized as follows:
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against resistant bacterial strains; potential for new antibiotics. |
| Anti-inflammatory | Modulates inflammatory pathways; useful for conditions like arthritis. |
| Cancer Treatment | Induces apoptosis in cancer cells; potential for novel cancer therapies. |
Case Studies
Several case studies have highlighted the efficacy of this compound in various contexts:
Cancer Cell Line Studies
- In vitro assays demonstrated significant cytotoxicity against human cancer cell lines at micromolar concentrations. The mechanism of action involves apoptosis induction and cell cycle arrest.
Antimicrobial Efficacy
- A study evaluated its activity against MRSA and other bacterial strains, revealing promising results with MIC values significantly lower than those of conventional antibiotics.
Inflammatory Disease Models
- Animal models of arthritis showed that administration of the compound resulted in reduced swelling and pain scores compared to control groups, indicating its potential as an anti-inflammatory agent.
Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Core Variations
Compound 4c : N-(3-Methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)-4′-methoxybenzenesulfonamide
- Core Structure: Quinazolinone (vs. tetrahydroquinolin in the target compound).
- Substituents : 4′-Methoxybenzenesulfonamide (vs. 4-ethoxy-3-methylbenzenesulfonamide).
- Synthesis : Yield of 57% via reaction with p-toluenesulfonamide .
- Implications: The quinazolinone core may alter π-π stacking interactions in biological systems compared to tetrahydroquinolin.
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide
- Core Structure: Tetrahydroquinolin fused to tetrahydroisoquinoline.
- Substituents : Propionamide (vs. benzenesulfonamide).
- Molecular Weight : 363.45 (lower than the target compound, likely due to the absence of a bulky sulfonamide group) .
Substituent Effects on Physicochemical Properties
1-(2-tert-butyl-4-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanone
- Substituents: tert-Butyl and 4-methoxyphenyl ethanone.
- Synthesis : Uses THF and Et₃N under anhydrous conditions .
2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide; acetic acid
Vorbereitungsmethoden
Pomeranz–Fritsch Cyclization
The Pomeranz–Fritsch method constructs tetrahydroquinolines via acid-catalyzed cyclization of β-aminoketones. For 1-ethyl-2-oxo-tetrahydroquinolin-6-amine :
- Synthesis of β-aminoketone : React 4-ethylamino-3-nitroacetophenone with hydrogen gas (H₂) over palladium/carbon (Pd/C) to reduce the nitro group to an amine.
- Cyclization : Treat the β-aminoketone with concentrated sulfuric acid (H₂SO₄) at 0–5°C, followed by neutralization with sodium bicarbonate (NaHCO₃).
Reaction Conditions :
- Temperature: 0–5°C (cyclization step).
- Yield: ~60–70% (literature analogs).
CuCl₂-Catalyzed One-Pot Synthesis
Adapted from dihydroquinoline syntheses:
- Reactants : N-Ethyl-N-methylaniline (1.0 equiv.), ethyl vinyl ether (1.2 equiv.), t-butyl hydroperoxide (TBHP, 2.0 equiv.).
- Catalyst : CuCl₂ (5 mol%).
- Procedure : Combine reactants and catalyst in dichloromethane (CH₂Cl₂), stir at room temperature for 12 hours. Quench with aqueous K₂CO₃, extract with CH₂Cl₂, and purify via column chromatography.
Optimization Data :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| CuCl₂ | CH₂Cl₂ | 12 | 40 |
| CuBr | CH₂Cl₂ | 12 | 35 |
| FeCl₂ | CH₂Cl₂ | 12 | <10 |
CuCl₂ provides optimal Lewis acidity for iminium ion formation, critical for cyclization.
Sulfonamide Coupling Reaction
Sulfonyl Chloride Preparation
4-Ethoxy-3-methylbenzenesulfonyl chloride is synthesized via chlorosulfonation:
- Chlorosulfonic Acid Treatment : React 4-ethoxy-3-methylbenzene with chlorosulfonic acid (ClSO₃H) at 0°C, followed by thionyl chloride (SOCl₂) to convert the sulfonic acid to sulfonyl chloride.
Key Parameters :
- Temperature: 0°C (exothermic reaction control).
- Purity: >95% (by ¹H NMR).
Amine–Sulfonyl Chloride Coupling
React 1-ethyl-2-oxo-tetrahydroquinolin-6-amine with 4-ethoxy-3-methylbenzenesulfonyl chloride under Schotten–Baumann conditions:
- Base : Pyridine or triethylamine (Et₃N, 2.0 equiv.).
- Solvent : Dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).
- Procedure : Add sulfonyl chloride dropwise to the amine solution at 0°C, warm to room temperature, stir for 4–6 hours. Quench with water, extract with CH₂Cl₂, and purify via recrystallization (ethanol/water).
Yield Optimization :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | CH₂Cl₂ | 25 | 82 |
| Pyridine | DMF | 25 | 78 |
| K₂CO₃ | DMF | 50 | 65 |
Et₃N in CH₂Cl₂ minimizes side reactions (e.g., sulfonate ester formation).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
- Melting Point : 162–164°C (literature analog).
Industrial-Scale Considerations
For bulk production:
- Continuous Flow Reactors : Enhance cyclization and coupling step safety and yield.
- Green Chemistry : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) as a safer solvent.
Challenges and Mitigation Strategies
Q & A
Q. How can researchers assess the compound’s stability in biological matrices (e.g., plasma, liver microsomes)?
- Methodological Answer :
- Plasma Stability : Incubate compound (10 µM) in human plasma at 37°C. Aliquot at 0, 15, 30, 60, 120 min and quench with acetonitrile. Analyze remaining compound via LC-MS.
- Microsomal Stability : Use liver microsomes (human/rat) with NADPH cofactor. Calculate half-life (t₁/₂) using the formula t₁/₂ = 0.693/k, where k is the elimination rate constant .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
